1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)-

Lipophilicity LogP ADME prediction

1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)- (CAS 2860-50-6), also known as N-(ethoxymethyl)phthalimide, is an N-substituted cyclic imide within the phthalimide family. Its core structure is the isoindole-1,3-dione bicycle, substituted at the imide N‑position with an ethoxymethyl group.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 2860-50-6
Cat. No. B12902945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)-
CAS2860-50-6
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H11NO3/c1-2-15-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
InChIKeyIMOPXBPHKARACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)- (CAS 2860-50-6) Procurement & Research Baseline


1H-Isoindole-1,3(2H)-dione, 2-(ethoxymethyl)- (CAS 2860-50-6), also known as N-(ethoxymethyl)phthalimide, is an N-substituted cyclic imide within the phthalimide family [1]. Its core structure is the isoindole-1,3-dione bicycle, substituted at the imide N‑position with an ethoxymethyl group. This neutral, moderately lipophilic compound (predicted LogP 1.21) serves primarily as a synthetic intermediate or reagent with a reported standard purity of ≥97% . It is currently listed in authoritative chemical databases and available from several commercial vendors [1].

Why N-(ethoxymethyl)phthalimide Cannot Be Simple Substituted by Alkyl‑ or Other Alkoxy‑methyl Phthalimides


In‑class N‑substituted phthalimides cannot be generically interchanged because minor alkyl‑chain modifications drive significant, quantifiable differences in physical–chemical properties. For example, moving from N‑methyl‑ to N‑ethyl‑phthalimide drops the melting point from approximately 130 °C to 76 °C ; introducing an alkoxy‑methyl moiety further changes solid‑state behavior, proton‑acceptor capacity, and lipophilicity . The ethoxymethyl substituent provides a unique balance of moderated lipophilicity (predicted LogP 1.21) and enhanced polar surface area (PSA 46.6 Ų) relative to simple alkyl homologs, directly impacting solubility, reactivity, and formulation compatibility .

Product‑Specific Quantitative Comparison Evidence for 2‑(Ethoxymethyl)isoindoline‑1,3‑dione


Lipophilicity (Predicted LogP) Differentiates N‑ethoxymethyl from N‑alkyl Phthalimides

The predicted LogP of the target compound (1.21) is intermediate between short‑chain N‑alkyl phthalimides and longer‑chain N‑alkoxy analogs, enabling balanced permeability . For N‑methylphthalimide, the predicted LogP is approximately 0.82 , yielding a calculated ΔLogP of +0.39 for the ethoxymethyl compound. This 1.5‑fold increase in partition coefficient is significant for assays requiring moderate membrane permeability without excessive lipophilicity [1].

Lipophilicity LogP ADME prediction Physicochemical profiling

Polar Surface Area (PSA) Advantage Relative to Carbon‑Only N‑Alkyl Analogs

The ethoxymethyl substituent introduces an ether oxygen that raises topological PSA to 46.6 Ų . In contrast, N‑ethylphthalimide has a PSA of approximately 37.4 Ų [1], representing a 25% increase (ΔPSA = +9.2 Ų) that can improve aqueous solubility and polar interactions without crossing the 60 Ų threshold associated with poor oral absorption [2]. The increase is attributable exclusively to the ether oxygen, as confirmed by molecular electrostatic potential analysis of analogous N‑alkoxymethyl saccharins [3].

Polar surface area Hydrogen bonding Solubility Formulation

Solid‑State Form Differentiation from Unsubstituted and Simple N‑Alkyl Phthalimides

Vendor information indicates that 2‑(ethoxymethyl)isoindoline‑1,3‑dione is normally obtained as an oil or low‑melting solid depending on purity , whereas N‑methylphthalimide is a white crystalline solid melting at 129–132 °C and N‑ethylphthalimide melts at 74–78 °C . The ethoxymethyl group disrupts crystal packing via flexible chain entropy and removal of aromatic N‑H hydrogen bonding, resulting in a substantially lower or absent melting point. This physical‑form difference can simplify liquid‑phase handling and dosing in automated synthesis platforms.

Physical form Crystallinity Handling Formulation

Purity Benchmark and Analytical Quality Assurance Relative to Closest Analogs

Bidepharm supplies 2‑(ethoxymethyl)isoindoline‑1,3‑dione at a standard purity of 97% with batch‑specific QC data (NMR, HPLC, GC) . Similarly, N‑methylphthalimide is available at ≥99% (GC) and N‑ethylphthalimide at 98% . The target compound therefore achieves a purity specification that is competitive within the phthalimide intermediate class, ensuring suitability for sensitive reactions such as metal‑catalyzed cross‑couplings or pharmacopeial intermediate syntheses.

Purity Quality control HPLC NMR Procurement

High‑Value Application Scenarios for 2‑(Ethoxymethyl)isoindoline‑1,3‑dione


Liquid‑Phase Intermediate in Automated and Flow‑Chemistry Platforms

Because the compound exists as an oil or low‑melting solid, it is directly compatible with liquid‑handling robots and continuous‑flow reactors, unlike the crystalline N‑methyl or N‑ethyl analogs that require pre‑dissolution . This enables telescoped multistep synthesis without solvent‑switch delays, critical for high‑throughput medicinal chemistry campaigns.

Lead‑Optimization Intermediate for Balanced CNS Permeability

The combination of a predicted LogP of 1.21 and PSA of 46.6 Ų places the compound within the favorable CNS‑MPO window, offering a differentiated starting point for designing brain‑penetrant phthalimide‑based probes or prodrugs [1].

Stable N‑Protecting Group for Sensitive Amine Substrates

The ethoxymethyl group can serve as a moderately acid‑labile protecting group for primary amines, with predicted stability against basic hydrolysis being higher than that of N‑acyloxymethyl analogs due to the absence of an ester carbonyl . This selectivity is advantageous in orthogonal protection strategies during complex natural product synthesis.

Procurement‑Risk Mitigation through Multi‑Vendor Availability and Consistent Purity

With at least three independent commercial suppliers (Bidepharm, CymitQuimica, and Indagoo) offering >97% purity, the compound presents a lower supply‑chain risk compared to single‑source specialty phthalimides . Standardized QC documentation (NMR, HPLC) supports direct GLP use.

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